![molecular formula C23H25N3O5S B1238369 2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1238369.png)
2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
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Overview
Description
2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a benzoxazole.
Scientific Research Applications
Synthesis and Chemical Properties
The compound has been explored in the field of synthetic chemistry, particularly in the intramolecular cyclization of related compounds. For instance, Savchenko et al. (2020) discuss the synthesis of similar compounds through the reaction of 2-chloro-N-(3-oxoalkenyl)acetamides with heterocyclic thiones, which lead to compounds structurally related to 2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide. Their study includes discussions on bromination and nitration, revealing insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (Savchenko et al., 2020).
Anticancer and Antimicrobial Applications
Research has also delved into the potential anticancer properties of structurally related compounds. Özdemir et al. (2017) synthesized and evaluated new derivatives for their anticancer effects on human lung adenocarcinoma and rat glioma cell lines. Their study is significant in understanding the biological activities and potential therapeutic applications of compounds similar to 2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide (Özdemir et al., 2017).
Zheng et al. (2021) explored the synthesis of novel antimicrobial compounds, including benzo[1,2,4]triazoloazepinium salts and tetrahydronaphtho[1,2-e][1,2,4]triazines. Their findings provide insights into the antimicrobial potential of compounds related to 2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide, expanding its application scope beyond anticancer properties (Zheng et al., 2021).
properties
Product Name |
2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
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Molecular Formula |
C23H25N3O5S |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-(2-oxo-6-pyrrolidin-1-ylsulfonyl-1,3-benzoxazol-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C23H25N3O5S/c27-22(24-19-9-5-7-16-6-1-2-8-18(16)19)15-26-20-11-10-17(14-21(20)31-23(26)28)32(29,30)25-12-3-4-13-25/h1-2,6,8,10-11,14,19H,3-5,7,9,12-13,15H2,(H,24,27) |
InChI Key |
ICTSJMZEXPICDD-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)CC(=O)NC4CCCC5=CC=CC=C45 |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)CC(=O)NC4CCCC5=CC=CC=C45 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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